molecular formula C10H8F2O2 B1386638 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1157642-22-2

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1386638
CAS No.: 1157642-22-2
M. Wt: 198.17 g/mol
InChI Key: RPXLAIOPAHDAFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid (CAS: 1189749-35-6) is a fluorinated cyclopropane derivative featuring a carboxylic acid group and a 2,4-difluorophenyl substituent. Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 198.17 g/mol . The compound's structure combines the strain of the cyclopropane ring with the electronic effects of fluorine substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXLAIOPAHDAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656375
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157642-22-2
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,4-difluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of the Grignard reagent, cyclopropanation, and subsequent hydrolysis. Reaction conditions are optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for diverse functionalization opportunities that can lead to novel compounds with specific properties.

Biology

  • Biological Activity Studies: Research indicates that 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid exhibits potential biological activities. It is studied for its interactions with biomolecules, particularly in enzyme modulation and receptor binding.

Medicine

  • Therapeutic Applications: Ongoing research is exploring its potential as a precursor in drug development. Notably, studies have highlighted its anti-inflammatory and anti-cancer properties:
    • Anti-Cancer Activity: In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The rigid cyclopropane structure enhances binding affinity to proteins involved in cell cycle regulation.
    • Antifungal Activity: Recent investigations found that derivatives of this compound exhibited significant antifungal activity against Candida albicans, improving survival rates in infected models.

Industry

  • Material Development: The compound is utilized in developing new materials and chemical processes due to its unique properties. Its fluorinated structure contributes to enhanced stability and performance in various applications.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor growth rates in xenograft models. The mechanism was attributed to enhanced apoptosis via modulation of pro-apoptotic proteins.

Case Study 2: Antifungal Efficacy

In experiments assessing antifungal activity, derivatives of this compound were tested against Candida albicans. The most effective derivative showed a minimum effective concentration (MEC) of 0.31 μg/mL, significantly outperforming traditional antifungals like ketoconazole.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Properties (Predicted/Reported) Reference ID
2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid 1189749-35-6 C₁₀H₈F₂O₂ 198.17 2-F, 4-F Discontinued product; potential agrochemical applications
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 869970-64-9 C₁₀H₈ClFO₂ 214.62 4-Cl, 2-F Density: 1.487 g/cm³; pKa: 3.81; higher lipophilicity due to Cl
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 2262-03-5 C₁₁H₉F₃O₂ 248.05 4-CF₃ Strong electron-withdrawing CF₃ group; lowers pKa compared to F
2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 2227851-53-6 C₁₁H₈F₄O₂ 248.05 2-F, 4-CF₃ Enhanced steric hindrance; solubility: 25 mM in DMSO

Key Observations :

  • Electronic Effects : The trifluoromethyl (CF₃) group in C₁₁H₉F₃O₂ significantly lowers the carboxylic acid's pKa compared to fluorine, enhancing acidity .
  • Steric Effects : Ortho-substituents (e.g., 2-F in C₁₁H₈F₄O₂ ) introduce steric hindrance, which may affect binding affinity in biological targets .

Cyclopropane-Ring-Fluorinated Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Cyclopropane Key Properties (Predicted/Reported) Reference ID
2,2-Difluorocyclopropane-1-carboxylic acid 107873-03-0 C₄H₄F₂O₂ 122.07 2,2-diF Compact structure; used in fluorochemical synthesis
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid - C₁₁H₁₀F₂O₃ 242.17 2-(OCHF₂) Difluoromethoxy group enhances metabolic stability

Key Observations :

  • Ring Strain vs. Stability : The 2,2-difluoro substitution on the cyclopropane ring (C₄H₄F₂O₂ ) increases ring strain but improves reactivity in nucleophilic reactions .

Stereoisomers and Tautomeric Forms

  • rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid : A stereoisomer of the target compound with the same molecular formula (C₁₀H₈F₂O₂ ). Chirality may influence biological activity, though specific data are unavailable .

Biological Activity

2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluorophenyl group enhances the compound's lipophilicity, while the cyclopropane ring contributes to its rigidity, affecting interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects such as anti-inflammatory and anti-tumor activities.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key structural and functional characteristics:

Compound NameStructural FeaturesBiological Activity
2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid Similar difluorophenyl groupModerate anti-inflammatory effects
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid Different fluorine positioningEnhanced cytotoxicity against cancer cells
Ticagrelor P2Y12 receptor antagonistPrevents thrombotic events

The specific positioning of the fluorine atoms in this compound influences its chemical reactivity and biological activity compared to these analogs.

Study on Antifungal Activity

In a recent study examining antifungal properties, 2-(2,4-difluorophenyl)-1-methoxy-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives exhibited significant activity against Candida albicans. Administration of these compounds led to a marked increase in survival rates in infected mouse models. The most active compound demonstrated a minimum effective concentration (MEC) of 0.31 μg/mL and extended mean survival time (MST) by 20 days compared to standard treatments like ketoconazole .

Study on Anti-Cancer Activity

Another case study investigated the anti-cancer potential of this compound. The compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The rigidity provided by the cyclopropane structure was found to enhance binding affinity to target proteins involved in cell cycle regulation .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., rhodium or copper). A key step is introducing the difluorophenyl group via nucleophilic substitution or Suzuki coupling. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions with fluorinated styrene derivatives. Reaction conditions (temperature, solvent, catalyst loading) significantly influence yield and stereochemistry .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL is the gold standard for structural confirmation. Single-crystal diffraction data refinement resolves bond lengths, angles, and stereochemistry. For non-crystalline samples, high-resolution NMR (¹H/¹³C/¹⁹F) and mass spectrometry (HRMS or LC-MS) are used. Fluorine chemical shifts (δ ~110-120 ppm in ¹⁹F NMR) help verify substitution patterns .

Q. What analytical techniques are recommended for purity assessment?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–254 nm) for impurity profiling. Differential scanning calorimetry (DSC) or melting point analysis assesses crystallinity. Elemental analysis (C, H, N, F) validates stoichiometry .

Q. What are the primary research applications of this compound?

It serves as a building block in medicinal chemistry for synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors) and antifungal agents. The cyclopropane ring enhances metabolic stability, while fluorine atoms improve bioavailability and target binding .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with effective core potentials (ECPs) calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Basis sets like LANL2DZ or def2-TZVP model fluorine and cyclopropane interactions. Solvent effects are incorporated via PCM or SMD models .

Q. What mechanistic insights exist for its decomposition under acidic/basic conditions?

Studies on analogous difluorocyclopropane derivatives show acid-catalyzed ring-opening via carbocation intermediates, while base-mediated hydrolysis proceeds through β-elimination. Kinetic isotope effects (KIEs) and LC-MS/MS monitor degradation pathways .

Q. How to resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or residual density may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, refine alternative conformers with occupancy constraints. Cross-validate with Hirshfeld surface analysis .

Q. What strategies optimize enantioselective synthesis of its chiral analogs?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/Josiphos complexes) control stereochemistry. Dynamic kinetic resolution (DKR) during cyclopropanation improves enantiomeric excess (ee). Chiral HPLC (e.g., Daicel AD-H column) confirms purity .

Q. How does this compound interact with biological targets like ACC deaminase?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes. Fluorescence quenching assays and ITC measure binding constants (Kd). Structural analogs show competitive inhibition by mimicking the substrate’s transition state .

Notes

  • Avoid commercial suppliers (e.g., ) in methodological answers.
  • For synthetic protocols, prioritize peer-reviewed procedures (e.g., ) over vendor catalogs.
  • Contradictions in decomposition mechanisms ( vs. 8) highlight the need for context-dependent validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid

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